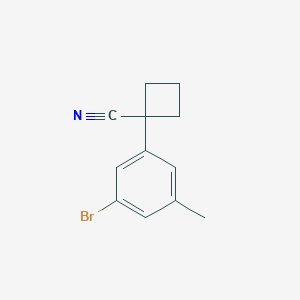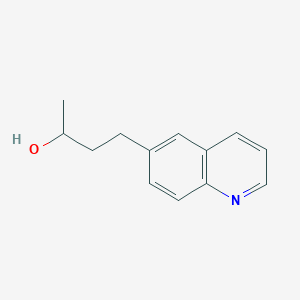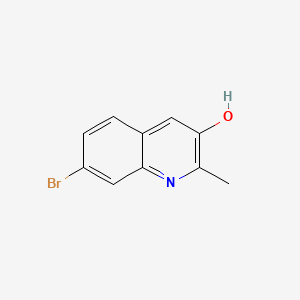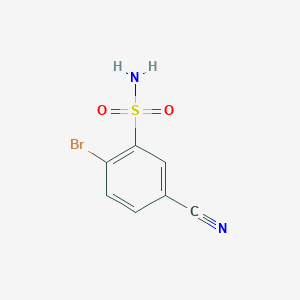
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of tetrahydroisoquinoline derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinoline derivatives, de-brominated tetrahydroisoquinoline, and various substituted isoquinoline compounds.
科学研究应用
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of novel organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine substituent enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially less bioactive.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the bromine substituent, which may reduce its binding affinity to certain targets.
7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the bromine substituent and the carboxylic acid group in (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in chemical reactions and biological interactions.
属性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
(3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
InChI 键 |
MRRCQSLPXUIPDE-SECBINFHSA-N |
手性 SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)Br)C(=O)O |
规范 SMILES |
C1C(NCC2=C1C=CC(=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)

![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)







![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)



